Chlorophenol red

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

pH Indicator

Scientific Field: Chemistry

Application Summary: Chlorophenol red is commonly used as a pH indicator. The color change is due to the dissociation of H+ ions.

Method of Application: The indicator is added to a solution, and the color change is observed to determine the pH of the solution.

Results/Outcomes: The color of the solution gives an indication of its pH.

Determination of Chlorine Dioxide in Drinking Water

Scientific Field: Environmental Science

Application Summary: The pH properties of Chlorophenol red are used to selectively determine the amount of chlorine dioxide in drinking water.

Method of Application: Chlorophenol red selectively reacts with 0.1–1.9 mg/L chlorine dioxide at pH 7.

Results/Outcomes: The reaction of Chlorophenol red with chlorine dioxide allows for the determination of the amount of chlorine dioxide in drinking water.

Electroanalytical Device for Escherichia coli Detection

Scientific Field: Bioelectrochemistry

Application Summary: Chlorophenol red (CPR) is used as a chromogenic label in electroanalytical devices for Escherichia coli detection.

Method of Application: The CPR moiety undergoes oxidation at carbon substrates (+0.7 V), giving rise to a variety of phenolic intermediates.

Results/Outcomes: The electroanalytical properties of Chlorophenol red allow it to be used for the detection of Escherichia coli.

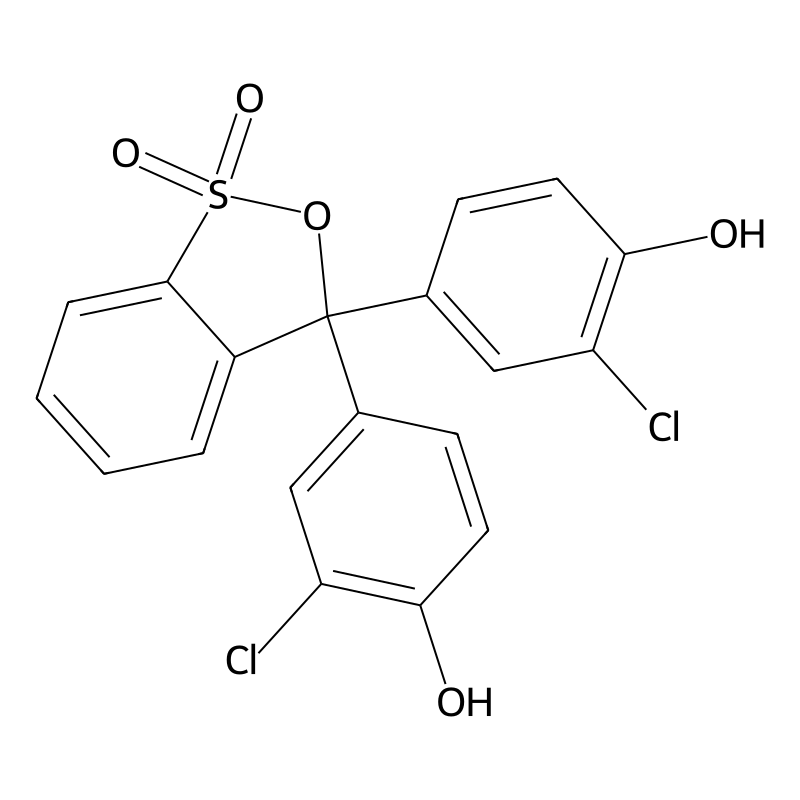

Chlorophenol red is a synthetic organic compound classified as a sulfonephthalein dye, primarily used as a pH indicator. Its chemical name is 3',3"-dichlorophenolsulfonephthalein, with the molecular formula C₁₉H₁₂Cl₂O₅S and a molecular weight of 423.28 g/mol. This compound exhibits distinct color changes in response to variations in pH, transitioning from yellow in acidic conditions to pink in neutral to alkaline environments. The effective pH transition range for Chlorophenol red is approximately 4.8 to 6.4, though some sources indicate a slightly broader range .

Chlorophenol red undergoes reversible acid-base reactions, where it exists in different ionic forms depending on the pH of the solution. In acidic conditions, it appears yellow, while in neutral to alkaline conditions, it shifts towards red or pink hues. This behavior is attributed to the protonation and deprotonation of the phenolic hydroxyl group, which alters the electronic structure and thus the color of the compound .

In addition to its role as a pH indicator, Chlorophenol red can participate in redox reactions, particularly when combined with hydrogen peroxide and iron ions, leading to significant color changes that can be quantitatively measured .

Chlorophenol red has been investigated for its potential biological applications. It has been used as a chromogenic label in various assays due to its colorimetric properties. Studies have indicated its effectiveness in detecting bacterial contamination, particularly Escherichia coli, by utilizing its electrochemical properties at disposable carbon electrodes . Furthermore, it has been noted for its relatively low toxicity and stability in biological systems, making it suitable for various laboratory applications.

The synthesis of Chlorophenol red typically involves the reaction of phenols with sulfonic acids under controlled conditions. One common method includes:

- Starting Materials: Dichlorobenzene and sulfonic acid.

- Reaction Conditions: The reaction is usually conducted under acidic conditions with heat applied to facilitate the formation of the sulfonephthalein structure.

- Purification: After synthesis, the product is purified through recrystallization or chromatography to obtain high-purity Chlorophenol red .

Chlorophenol red is widely utilized across various fields:

- pH Indicator: Commonly used in laboratories for measuring pH levels in solutions.

- Food Industry: Employed for monitoring storage temperatures and ensuring food safety by detecting chlorine dioxide levels in drinking water .

- Biological Research: Acts as a chromogenic label in microbiological assays and electrochemical sensors for pathogen detection .

- Cultural Heritage Conservation: Used for assessing the acidity of paper materials in conservation efforts .

Research has shown that Chlorophenol red interacts with various metal ions and compounds, influencing its colorimetric properties. For instance, studies demonstrate that the presence of iron ions can significantly alter its absorption spectrum and visual appearance when combined with hydrogen peroxide . These interactions are crucial for developing sensitive detection methods for contaminants in environmental samples.

Chlorophenol red shares structural similarities with other sulfonephthalein dyes but exhibits unique properties that distinguish it from them. Here are some notable similar compounds:

| Compound Name | Chemical Formula | pH Transition Range | Unique Features |

|---|---|---|---|

| Phenol Red | C₁₉H₁₁NaO₃S | 6.8 - 8.4 | More alkaline range; commonly used in cell culture |

| Bromothymol Blue | C₂₃H₂₄Br₂O₅S | 6.0 - 7.6 | Changes from yellow to blue; used extensively in biological assays |

| Thymol Blue | C₂₃H₂₅O₃S | 1.2 - 2.8 (acidic) / 8.0 - 9.6 (alkaline) | Dual range indicator; useful for both acidic and basic solutions |

Chlorophenol red's narrow transition range makes it particularly effective for specific applications where precise pH measurement is critical, such as monitoring food safety and assessing paper acidity in conservation efforts .

Chlorophenol red, systematically named 3,3-bis(3-chloro-4-hydroxyphenyl)-3H-2,1-benzoxathiole-1,1-dioxide, belongs to the sulfonephthalein family of compounds characterized by their benzoxathiole core structure [1] [2]. The synthesis of chlorophenol red follows established pathways for sulfonephthalein derivatives, involving multi-step organic transformations that require precise control of reaction conditions.

The fundamental synthetic approach begins with the preparation of the benzoxathiole framework through sulfonation reactions. The process typically involves o-sulfobenzoic acid anhydride as a key starting material, which undergoes reaction with chlorinated phenol derivatives . The synthesis proceeds through a multi-step mechanism where sulfonation creates a sulfonated intermediate that subsequently undergoes cyclization to form the final benzoxathiole structure .

The chlorination step is particularly critical in achieving the desired substitution pattern. Phenol substrates are chlorinated using controlled chlorination reactions to produce the 3-chloro-4-hydroxyphenyl moieties that characterize chlorophenol red . This chlorination must be carefully controlled to achieve selective substitution at the meta position relative to the hydroxyl group while avoiding over-chlorination or undesired isomer formation.

The sulfonation reaction involves the introduction of sulfur trioxide to create the sulfonic acid functionality that is subsequently incorporated into the benzoxathiole ring system . Temperature control during this step is essential, as sulfonation reactions are highly exothermic and can lead to decomposition or side reactions if not properly managed [16].

Cyclization represents the final step in forming the benzoxathiole core, where the sulfonated intermediate undergoes intramolecular ring closure. This reaction typically requires elevated temperatures and may involve acid catalysis to promote the cyclization process . The reaction conditions must be optimized to favor the formation of the desired six-membered benzoxathiole ring while minimizing competing reactions.

Alternative synthetic pathways have been explored for related sulfonephthalein compounds, including direct condensation methods and modified cyclization approaches [6]. These methodologies often employ transition metal catalysts or photocatalytic systems to enhance reaction efficiency and selectivity [6].

Purification Techniques and Crystallization Optimization

Purification of chlorophenol red requires sophisticated techniques to achieve the high purity standards necessary for analytical applications. The compound's structure and chemical properties present unique challenges that must be addressed through carefully designed purification protocols.

Crystallization represents the primary method for purifying chlorophenol red and related sulfonephthalein compounds. The process typically involves dissolution in appropriate solvents followed by controlled precipitation to achieve high-purity crystalline material [14]. Glacial acetic acid has been identified as an effective crystallization medium for chlorophenol red, providing good solubility at elevated temperatures while promoting selective crystallization upon cooling [14].

Solvent selection plays a crucial role in optimization of crystallization conditions. Chlorophenol red demonstrates differential solubility in various solvents, with enhanced solubility in polar protic solvents such as ethanol and water compared to non-polar systems [4] [15]. The compound shows solubility of 30 milligrams per milliliter in water, 80 milligrams per milliliter in ethanol, and 50 milligrams per milliliter in methyl cellusolve [4].

Temperature control during crystallization is essential for achieving optimal crystal morphology and purity. Stripping crystallization techniques have been successfully applied to related chlorophenol compounds, demonstrating the effectiveness of controlled cooling protocols in achieving high-purity products [9]. This method combines melt crystallization with vaporization processes to produce solid products with enhanced purity [9].

The crystallization process typically involves initial dissolution at elevated temperatures followed by controlled cooling to promote nucleation and crystal growth [10]. Seeding techniques may be employed to control crystal size distribution and improve reproducibility of the crystallization process [10].

Recrystallization protocols often involve multiple crystallization cycles to achieve the desired purity levels. Each cycle involves dissolution of the crude material in hot solvent, filtration to remove insoluble impurities, and controlled cooling to precipitate purified product [10]. The process may be repeated until spectroscopic analysis confirms achievement of target purity specifications.

Advanced purification techniques such as column chromatography may be employed for laboratory-scale preparations or when extremely high purity is required. These methods exploit differences in polarity and molecular interactions to achieve separation of chlorophenol red from structurally related impurities [27].

Industrial-Scale Manufacturing Processes

Industrial production of chlorophenol red requires scaling of laboratory synthesis methods while maintaining product quality and economic viability. The manufacturing process involves several critical considerations including raw material sourcing, process optimization, and waste management.

The industrial synthesis typically begins with large-scale sulfonation reactions using established sulfuric acid production infrastructure [16]. Solid sulfur serves as the primary raw material, usually in pellet form produced through the Claus process [16]. The sulfur undergoes combustion in air to produce sulfur dioxide, which is subsequently converted to sulfur trioxide through catalytic oxidation [16].

Temperature control represents a major challenge in industrial-scale sulfonation processes due to the highly exothermic nature of these reactions [16]. Industrial reactors employ sophisticated cooling systems with circulating cooling water to maintain constant temperatures and prevent thermal runaway [16]. Multi-tube film reactors are commonly used to provide adequate heat transfer surface area while maintaining precise temperature control [16].

The industrial process requires careful control of reactant stoichiometry to achieve optimal yields while minimizing formation of byproducts. Automated feed systems ensure precise addition of organic substrates to the sulfonation reactor, with continuous monitoring of reaction parameters including temperature, pressure, and reactant concentrations [16].

Quality control during manufacturing involves continuous monitoring of color development, which serves as a critical indicator of product quality [16]. Color impairment can result from elevated reaction temperatures or other process deviations, making real-time monitoring essential for maintaining product specifications [16].

Industrial purification processes often employ continuous crystallization systems rather than batch methods used in laboratory settings. These systems provide improved control over crystal size distribution and enable higher throughput while maintaining product quality standards [20].

Waste management considerations are particularly important in industrial sulfonation processes due to the generation of acidic waste streams. Neutralization systems using lime slurry are commonly employed to neutralize excess sulfuric acid and convert it to calcium sulfate for disposal [20]. The neutralized slurry requires heating and filtration to separate solid waste products from liquid streams [20].

Environmental controls include gas scrubbing systems to remove sulfur dioxide and other volatile compounds from reactor off-gases [20]. These systems typically employ caustic solutions to neutralize acidic gases before atmospheric discharge [20].

Chromatographic Analysis (High Performance Liquid Chromatography, Thin Layer Chromatography)

High Performance Liquid Chromatography Applications

High Performance Liquid Chromatography represents a fundamental analytical methodology for the quantitative assessment and purity determination of chlorophenol red. Commercial suppliers routinely employ High Performance Liquid Chromatography for quality control, achieving purity levels exceeding 93.0% as confirmed by chromatographic analysis [1] [2]. The technique utilizes ultraviolet detection at wavelengths corresponding to the compound's characteristic absorption maxima, specifically monitoring at 572-576 nanometers in alkaline conditions where the compound exhibits optimal absorptivity [3] [4].

The chromatographic behavior of chlorophenol red under High Performance Liquid Chromatography conditions demonstrates excellent separation capabilities, enabling precise quantification of the parent compound while simultaneously detecting trace impurities. Standard analytical protocols employ reversed-phase chromatography with appropriate mobile phase compositions tailored to achieve optimal resolution. Detection limits in the microgram per milliliter range are readily achievable, making High Performance Liquid Chromatography suitable for both qualitative identification and quantitative determination in various sample matrices [1] [2].

Thin Layer Chromatography Separation Methods

Thin Layer Chromatography provides an accessible and cost-effective approach for the analytical characterization of chlorophenol red, particularly valuable for preliminary purity assessment and compound identification. Comprehensive studies utilizing Whatman Number 3 MM filter paper have demonstrated that chlorophenol red exhibits complex chromatographic behavior, revealing the presence of multiple components in commercial samples [5].

Two optimized solvent systems have proven particularly effective for chlorophenol red analysis. The first system employs tertiary amyl alcohol (200 milliliters) combined with concentrated ammonia solution (50 milliliters), yielding an Rf value of 0.09 for the main component while revealing six additional impurity spots [5]. The second system utilizes tertiary amyl alcohol (200 milliliters), glacial acetic acid (50 milliliters), and distilled water (50 milliliters), producing an Rf value of 0.67 with improved separation of the multiple components [5].

Detection methodologies for Thin Layer Chromatography analysis include visual examination under normal light conditions and ultraviolet illumination at 254 nanometers. Under ultraviolet irradiation, chlorophenol red and its impurities exhibit distinctive fluorescence patterns, with some components showing bright fluorescence while others demonstrate marked absorption characteristics [5]. The technique successfully identifies significant impurity levels in commercial chlorophenol red samples, with some components clearly visible under normal lighting conditions [5].

Spectrometric Identification Techniques

Ultraviolet-Visible Spectroscopic Characterization

Ultraviolet-visible spectroscopy serves as the primary analytical technique for chlorophenol red characterization, exploiting the compound's pH-dependent optical properties. The spectroscopic behavior demonstrates distinctive absorption maxima that shift significantly with pH changes, providing both qualitative identification and quantitative analysis capabilities [3] [4] [6] [7].

Under acidic conditions (pH 4.8), chlorophenol red exhibits primary absorption maxima between 432-440 nanometers with specific absorptivity values ranging from 450-600 (A 1%/1cm) [3] [4] [6] [7]. The transition to basic conditions (pH 6.4-6.8) results in a dramatic bathochromic shift to 572-582 nanometers, accompanied by significantly enhanced absorptivity ranging from 1000-1300 (A 1%/1cm) [3] [4] [6] [7]. This substantial increase in molar absorptivity under alkaline conditions makes the compound particularly suitable for sensitive analytical applications.

The compound demonstrates excellent linearity in Beer's law relationships across multiple pH ranges, enabling precise quantitative determinations. In 0.1 N sodium hydroxide solution, maximum absorption occurs at 572-578 nanometers with minimum absorptivity requirements of 1000 (A 1%/1cm) for analytical grade material [3] [4]. These spectroscopic properties form the foundation for numerous analytical applications, including pH measurement, enzyme assays, and environmental monitoring protocols [8] .

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information for chlorophenol red, enabling complete assignment of aromatic proton environments and confirmation of molecular structure. Analysis conducted in deuterated dimethyl sulfoxide reveals characteristic aromatic resonances spanning the range from 6.997 to 8.112 parts per million [10].

The aromatic region displays multiple overlapping signals corresponding to the substituted phenyl rings and the benzoxathiole framework. High-field resonances between 6.997-7.216 parts per million are attributed to protons on the chlorinated phenolic rings, while downfield signals at 8.092-8.112 parts per million correspond to protons in the benzoxathiole system [10]. The integration patterns and chemical shift values confirm the presence of the expected twelve aromatic protons consistent with the molecular formula C₁₉H₁₂Cl₂O₅S [10].

Chemical shift assignments benefit from the compound's symmetrical structure, where equivalent protons on the two chlorophenolic moieties produce characteristic splitting patterns. The Nuclear Magnetic Resonance data supports the proposed structure and enables differentiation from related sulfonphthalein dyes through distinct fingerprint patterns in the aromatic region [10].

Mass Spectrometric Identification

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern characterization for chlorophenol red. Electron impact ionization at 70 electron volts generates a molecular ion peak at m/z 422, corresponding to the monoisotopic mass of 421.9782 daltons [11] [12]. The mass spectrum exhibits characteristic fragmentation patterns that enable unambiguous identification and differentiation from structurally similar compounds.

Gas chromatography-mass spectrometry applications demonstrate the utility of mass spectrometric detection for chlorophenol residue analysis in complex matrices. Selected ion monitoring protocols targeting diagnostic fragment ions provide exceptional selectivity and sensitivity, enabling detection limits in the picomolar range [13] [12]. The technique proves particularly valuable for environmental and biological sample analysis where chlorophenol compounds must be identified in the presence of complex interferents [13] [12].

Electrochemical Profiling Using Carbon Electrodes

Cyclic Voltammetric Characterization

Cyclic voltammetry on carbon electrodes reveals distinctive electrochemical properties of chlorophenol red that enable both mechanistic understanding and analytical applications. The compound undergoes irreversible oxidation at approximately +0.7 V versus mercury sulfate electrode in pH 7 Britton-Robinson buffer, forming phenolic intermediates that subsequently adsorb onto the electrode surface [14] [15] [16].

The electrochemical mechanism involves a two-electron, two-proton process that generates 1,2-quinone derivatives retaining the original chlorine substituents [14] [15] [16]. These oxidation products exhibit significantly more favorable redox behavior, with reversible electron transfer occurring at +0.3 V, representing a 400 millivolt improvement in analytical accessibility [14] [15] [16]. The pH dependence of the quinone redox couple follows Nernstian behavior with a slope of 57 millivolts per pH unit, confirming the involvement of equal numbers of electrons and protons [14] [15] [16].

Surface coverage calculations indicate strong adsorption of the electrochemically generated quinone products, with measured values of 2.49 × 10⁻⁵ mol cm⁻² after eight voltammetric cycles [14] [15] [16]. This surface-confined behavior enables signal amplification through accumulative scanning protocols, potentially enhancing detection sensitivity for analytical applications [14] [15] [16].

Electrode Surface Modifications and Detection Mechanisms

Carbon electrode surfaces demonstrate excellent compatibility with chlorophenol red electrochemistry, supporting both direct oxidation and subsequent detection of accumulated products. Various carbon substrates, including carbon fiber, glassy carbon, and screen-printed carbon electrodes, exhibit similar electrochemical behavior with minor variations in peak potentials and current magnitudes [14] [17] [18].

The electrochemical detection mechanism exploits the formation of surface-confined quinone species that can be readily detected using square wave voltammetry. This approach offers significant advantages over conventional oxidation at +0.7 V, including reduced interference from other electroactive species and improved signal-to-noise ratios [14] [15] [16]. Detection limits as low as 1 colony-forming unit per 100 milliliters have been demonstrated for Escherichia coli detection using chlorophenol red beta-galactopyranoside substrates [14] [16].

Modified electrode configurations incorporating single-wall carbon nanotubes and conducting polymers enhance the electrochemical performance through improved electrode kinetics and reduced fouling effects. These composite electrodes maintain stable responses over extended measurement periods, addressing common limitations associated with phenolic compound analysis [17] [18].

X-ray Photoelectron Spectroscopy (XPS)

Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy provides surface-sensitive elemental and chemical state information for chlorophenol red and its electrochemical transformation products. The technique analyzes the outermost 5-10 nanometers of electrode surfaces, enabling characterization of adsorbed species and surface modifications resulting from electrochemical processes [19] [20] [21].

Carbon 1s photoelectron peaks appear in the 284.5-285.1 electron volt range, providing information about aromatic carbon environments and carbon-chlorine bonding interactions [21]. Sulfur 2p signals at 164.0-164.3 electron volts confirm the presence of sulfonate functionalities characteristic of the sulfonphthalein structure [21]. Chlorine 2p photoelectron lines enable monitoring of halogen retention during electrochemical transformations, providing mechanistic insights into oxidation pathways [15].

The oxygen 1s region (526.2-533.5 electron volts) reveals multiple chemical environments corresponding to phenolic hydroxyl groups and sulfonate oxygen atoms [21]. Peak fitting analysis enables quantitative determination of relative abundances for different oxygen-containing functionalities, supporting proposed electrochemical reaction mechanisms [15].

Electrode Surface Characterization Studies

High-resolution X-ray Photoelectron Spectroscopy analysis of carbon fiber electrodes following chlorophenol red oxidation confirms the presence of adsorbed transformation products [15]. Representative spectra in the sulfur 2p and chlorine 2p regions demonstrate retention of both sulfonate and halogen functionalities in the surface-bound species [15].

The X-ray Photoelectron Spectroscopy data supports the proposed mechanism for 1,2-quinone formation, showing that chlorine substituents remain intact during the electrochemical oxidation process [15]. This retention of structural features enables the electrochemically generated products to maintain their analytical utility while exhibiting more favorable redox potentials [15].

Surface modification studies utilizing X-ray Photoelectron Spectroscopy enable optimization of electrode preparation protocols and assessment of long-term stability for analytical applications. The technique provides quantitative data on surface coverage and chemical composition changes that correlate with electrochemical performance metrics [15].

Applications

Analytical Chemistry Applications

pH Measurement and Indicator Applications

Chlorophenol red serves as a fundamental pH indicator with applications spanning laboratory research, industrial process monitoring, and educational demonstrations. The compound's transition range from pH 4.8 to 6.4 makes it particularly valuable for monitoring slightly acidic to neutral conditions [22] [23] [24]. The distinct color change from yellow to red/violet provides clear visual indication of pH shifts, enabling both qualitative assessment and semi-quantitative determination of hydrogen ion concentrations [24] [25].

Water quality testing represents a major application area where chlorophenol red enables rapid field assessment of pH levels in environmental samples. The indicator's stability in aqueous solutions and resistance to common interferents makes it suitable for routine monitoring protocols [26] [27]. Industrial applications include process control in manufacturing operations where pH maintenance within specific ranges is critical for product quality and operational safety [24] [26].

Enzyme Assay and Biochemical Applications

Chlorophenol red beta-galactopyranoside functions as a sensitive chromogenic substrate for beta-galactosidase enzyme assays, offering superior sensitivity compared to conventional substrates [28] [29] [30]. The compound demonstrates 10-fold greater sensitivity than o-nitrophenyl-beta-D-galactopyranoside, the most commonly employed alternative substrate [30]. Upon enzymatic hydrolysis, the yellow-orange substrate converts to the red chromophore chlorophenol red, producing excellent contrast for visual and spectrophotometric detection [30] [31].

Microbiological applications exploit the beta-galactosidase activity inherent to coliform bacteria for water quality assessment. Detection protocols achieve sensitivity levels of 1 colony-forming unit per 10 milliliters after 12 hours of culture followed by 1 hour of assay time, meeting regulatory requirements for recreational water testing [29]. The long-wavelength excitation and emission properties minimize interference from ultraviolet-absorbing compounds commonly present in environmental samples [29].

Enhanced fluorimetric detection becomes possible through complexation with poly-L-arginine, yielding up to 70-fold increases in emission intensity [29]. This fluorescence enhancement enables detection in the red spectral region, avoiding common interferences associated with shorter wavelength fluorescent substrates [29].

Environmental Monitoring and Water Analysis

Chlorophenol red demonstrates exceptional selectivity for chlorine dioxide determination in potable water systems, addressing the growing need for accurate monitoring of alternative disinfectants. The analytical method provides linear response over the range 0.1-1.9 milligrams per liter with a detection limit of 0.12 milligrams per liter [32] [33]. This sensitivity range proves ideal for monitoring the low concentrations typically employed in drinking water treatment facilities [32] [33].

Selectivity studies demonstrate minimal interference from related chlorinated species including chlorite (ClO₂⁻), chlorate (ClO₃⁻), and monochloramine (NH₂Cl), with interference levels below 2% for typical environmental concentrations [33]. Free available chlorine interference remains below 3.7% for concentrations up to 1.19 milligrams per liter and can be further reduced through addition of masking agents such as oxalic acid, sodium cyclamate, or thioacetamide [32] [33].

Water leak detection applications utilize chlorophenol red-impregnated test papers that change from yellow to red upon contact with neutral or basic water [34] [35] [36]. These papers provide immediate visual indication of water ingress in building systems, automotive applications, and marine environments [34] [35] [36]. The papers remain unaffected by high humidity conditions, providing selective response to liquid water contact [34] [35] [36].

| Application Category | Specific Use | Detection Range | Key Advantages |

|---|---|---|---|

| pH Measurement | Laboratory indicator | pH 4.8-6.4 | Clear color transition, stable in solution |

| Enzyme Assays | Beta-galactosidase detection | 1 CFU/10 mL | 10× more sensitive than ONPG |

| Water Quality | Chlorine dioxide analysis | 0.1-1.9 mg/L | Selective for ClO₂, minimal interference |

| Environmental | Water leak detection | Immediate response | Humidity-resistant, visual indication |

| Fluorimetric | Enhanced sensitivity assays | 70× signal increase | Red-region excitation/emission |

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant